
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is a sulfur-containing heterocyclic compound featuring a benzodioxepine core (a seven-membered ring fused to a benzene ring with two oxygen atoms) and a thiol (-SH) substituent at the 7-position. The molecular formula is C₉H₁₀O₂S, with a molecular weight of 182.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxepine ring. The thiol group is then introduced through a substitution reaction using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its thiol group.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
The 7-position of the benzodioxepine scaffold is a critical site for functionalization, with substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Key Properties of 3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives
Key Findings:
Acidity and Reactivity :
- The thiol derivative exhibits higher acidity (pKa ~10) compared to the hydroxyl analog (pKa ~16–18) due to sulfur’s lower electronegativity and larger atomic size, enhancing deprotonation .
- The amine derivative (pKb ~4–5) is weakly basic, enabling salt formation in acidic environments, which improves solubility for pharmaceutical formulations .
Solubility Trends: Polar substituents (-OH, -NH₂, -CH₂OH) enhance water solubility, while nonpolar groups (e.g., -SH, -Cl) favor organic solvents. The thiol’s solubility is likely comparable to aromatic thiophenols (e.g., ~1–5 mg/mL in ethanol) .
Biological Relevance :
- The amine derivative is a precursor in synthesizing benzodiazepine-like drugs and agrochemicals due to its ability to form hydrogen bonds with biological targets .
- Thiols may act as antioxidants (via radical scavenging) or enzyme inhibitors (via covalent binding to cysteine residues) but require stabilization against oxidation .
Synthetic Utility: Methanol and hydroxyl derivatives are synthesized via nucleophilic substitution or oxidation of methyl/amine precursors . The thiol analog could be prepared via thiol-ene “click” chemistry or displacement of a leaving group (e.g., Cl) with H₂S/NaSH.
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is a sulfur-containing heterocyclic compound with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O3S. The presence of the thiol group (-SH) is significant as it can influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H10O3S |
Molecular Weight | 210.25 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
- Staphylococcus aureus : Effective growth inhibition observed.
- Escherichia coli : Moderate activity noted.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical cancer) | 15.2 ± 1.5 |
MCF-7 (Breast cancer) | 10.8 ± 0.9 |
PC-3 (Prostate cancer) | 12.6 ± 0.7 |
HCT116 (Colorectal cancer) | 14.4 ± 1.2 |
These results suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or by generating reactive oxygen species (ROS).
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiol group may participate in redox reactions or act as a nucleophile in enzyme active sites.
- DNA Interaction : Preliminary studies suggest potential intercalation with DNA, leading to disruptions in replication and transcription processes.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
In Vitro Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Results : The compound showed selective toxicity towards cancer cells over normal cells.
Q & A
Q. What are the established synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, and what are the critical reaction parameters?
Basic
The synthesis typically involves a multi-step approach:
- Core Formation : Cyclization of precursor molecules to construct the benzodioxepine ring system.
- Functionalization : Introduction of the thiol group via sulfonation or nucleophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include precise temperature control (often 50–100°C), use of anhydrous conditions to prevent hydrolysis, and catalysts like H2SO4 or AlCl3 for sulfonation .
Q. How do conflicting spectroscopic data for benzodioxepine derivatives arise, and how can they be resolved?
Advanced
Contradictions in NMR or mass spectrometry data often stem from:
- Tautomerism : Thiol-thione equilibrium in sulfur-containing derivatives.
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl3).
- Impurity Peaks : Byproducts from incomplete purification.
Resolution : - Use heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity.
- Compare experimental spectra with computational predictions (DFT calculations) .
Q. What are the optimal strategies for enhancing the stability of this compound in aqueous media?
Advanced
The thiol group is prone to oxidation. Mitigation strategies include:
- pH Control : Maintain mildly acidic conditions (pH 4–6) to suppress disulfide formation.
- Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation.
- Cryopreservation : Store at –20°C under inert gas (N2 or Ar) .
Q. Which biological assays are most suitable for evaluating the activity of benzodioxepine-thiol derivatives?
Basic
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition).
- Cellular Uptake : Radiolabeling (³⁵S-thiol) coupled with scintillation counting.
- Receptor Binding : Competitive binding assays with fluorescent ligands .
Q. How can computational modeling guide the design of benzodioxepine derivatives with improved pharmacokinetic properties?
Advanced
- Molecular Docking : Predict binding affinities to target proteins (e.g., AMPA receptors ).
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxepine ring) with bioavailability .
Q. What are the limitations of current synthetic methods for scaling up benzodioxepine-thiol production?
Advanced
- Low Yields : Multi-step syntheses often result in <50% overall yield due to side reactions.
- Harsh Conditions : Strong acids/bases complicate reactor material selection.
- Resolution :
Q. How do structural modifications at the 7-position of the benzodioxepine core influence biological activity?
Advanced
- Thiol vs. Sulfonyl Groups : Thiol derivatives show higher nucleophilic reactivity but lower metabolic stability compared to sulfonamides.
- Substituent Effects : Chloro or methoxy groups at adjacent positions (e.g., 9-Cl in ) enhance receptor binding but may increase toxicity.
- Case Study : The 7-carboxamide derivative () exhibits improved solubility and CNS penetration .
Q. What analytical techniques are essential for quantifying trace impurities in benzodioxepine-thiol samples?
Basic
- HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns.
- TGA/DSC : Identifies decomposition products under thermal stress.
- Elemental Analysis : Confirms stoichiometry of C, H, N, and S .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Advanced
Discrepancies often arise from:
- Metabolic Instability : Rapid hepatic clearance in vivo reduces efficacy.
- Protein Binding : Serum albumin binding lowers free drug concentration.
Strategies : - Modify the thiol group to a prodrug (e.g., disulfide) for sustained release.
- Use microsomal stability assays to predict in vivo performance .
Q. What are the emerging applications of benzodioxepine-thiol derivatives in material science?
Advanced
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKRYDMZYKNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.